2-Bromo-N,3-dimethyl-6-nitroaniline
Description
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-bromo-N,3-dimethyl-6-nitroaniline |
InChI |
InChI=1S/C8H9BrN2O2/c1-5-3-4-6(11(12)13)8(10-2)7(5)9/h3-4,10H,1-2H3 |
InChI Key |
DQEXOBIYMLXJJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])NC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,3-dimethyl-6-nitroaniline typically involves a multi-step process starting from aniline. The general steps include:
Nitration: Aniline is first nitrated to introduce the nitro group. This is usually done by reacting aniline with a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated product is then brominated using bromine or a bromine source like N-bromosuccinimide (NBS) to introduce the bromine atom.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,3-dimethyl-6-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted anilines.
Reduction: The major product is 2-Bromo-N,3-dimethyl-6-aminoaniline.
Oxidation: The major products are carboxylic acids derived from the oxidation of methyl groups.
Scientific Research Applications
2-Bromo-N,3-dimethyl-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N,3-dimethyl-6-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in substitution reactions, altering the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Bromo-2,3-dimethyl-6-nitroaniline
- CAS No.: 108485-13-8
- Molecular Formula : C₈H₁₀BrN₂O₂
- Molecular Weight : 245.08 g/mol
- Structure: Features a benzene ring substituted with bromine (position 4), two methyl groups (positions 2 and 3), a nitro group (position 6), and an amino group (position 1) .
Synthesis : Synthesized via diazotization of 4-bromo-2,3-dimethyl-6-nitroaniline sulfate followed by azide formation and thermal decomposition .
Applications : Used as an intermediate in organic synthesis, particularly for heterocyclic compounds .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 4-bromo-2,3-dimethyl-6-nitroaniline with key analogues, focusing on substituent positions and molecular properties:
Key Differences in Properties
Molecular Weight and Stability: The bromine atom in 4-bromo-2,3-dimethyl-6-nitroaniline increases its molecular weight (245.08 vs. 166.18 for non-brominated 2,3-dimethyl-6-nitroaniline) and may enhance thermal stability . Methyl groups at positions 2 and 3 sterically hinder reactions at the amino group, reducing reactivity compared to mono-methyl analogues .
Hydrogen Bonding and Intermolecular Interactions: Quantum mechanical studies on analogues (e.g., 2-methyl-6-nitroaniline) show interaction energies ranging from 0.23 to 5.59 kcal/mol, influenced by substituent positions . Bromine's electron-withdrawing effect in 4-bromo-2,3-dimethyl-6-nitroaniline likely reduces hydrogen bond strength compared to non-halogenated derivatives .
Solubility and Reactivity: 2,3-Dimethyl-6-nitroaniline is soluble in polar solvents (water, ethanol), while brominated derivatives exhibit lower solubility due to increased hydrophobicity . The nitro group at position 6 directs electrophilic substitution reactions to the meta position, but bromine may alter regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
